Cas no 887626-82-6 (tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate)

Technical Introduction: tert-Butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a Boc-protected amine group. Its rigid azetidine ring structure enhances conformational stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. The tert-butyloxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions, facilitating further functionalization. This compound’s high purity and defined stereochemistry ensure reproducibility in complex reactions, such as peptide coupling or heterocycle formation. Its utility spans medicinal chemistry, where it serves as a building block for drug candidates targeting CNS disorders or enzyme inhibition. The product is typically handled under inert conditions to preserve its reactivity and shelf stability.
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate structure
887626-82-6 structure
Product name:tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
CAS No:887626-82-6
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD09026893
CID:713994
PubChem ID:51557285

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
    • (R)-2-Aminomethyl-1-Boc-azetidine
    • 1-Azetidinecarboxylicacid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, (2R)-
    • 1-BOC-2-AMINOMETHYL-AZETIDINE HCL
    • 2-Aminomethyl-azetidine-1-carboxylic acid tert-butyl ester
    • 2-AMINOMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE
    • 1-Boc-2-Aminomethyl-azetidinehydrochloride
    • tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
    • 2-AMINOMETHYL-1-BOC-AZETIDINE
    • 1-Boc-2-Aminomethylazetidine
    • 1-Boc-2-(aminomethyl)azetidine
    • HT806
    • PB22180
    • FCH1136175
    • OR309032
    • AX8219807
    • ST1271450
    • AB0027771
    • W9646
    • 2-AMINOMETHylazetidinE-1-CARBOX
    • tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
    • 1,1-Dimethylethyl (2R)-2-(aminomethyl)-1-azetidinecarboxylate (ACI)
    • AKOS022182734
    • 887626-82-6
    • XTIGSUFOTRCYOO-SSDOTTSWSA-N
    • CS-0048652
    • MFCD21642079
    • tert-butyl(2R)-2-(aminomethyl)azetidine-1-carboxylate
    • (R)-tert-Butyl2-(aminomethyl)azetidine-1-carboxylate
    • AS-34956
    • EN300-7121797
    • SCHEMBL1630475
    • MDL: MFCD09026893
    • Inchi: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
    • InChI Key: XTIGSUFOTRCYOO-SSDOTTSWSA-N
    • SMILES: C(N1CC[C@@H]1CN)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 222.11400
  • Monoisotopic Mass: 186.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 55.6
  • Tautomer Count: nothing
  • XLogP3: 0.4

Experimental Properties

  • PSA: 55.56000
  • LogP: 2.39470

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010361-25G
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 97%
25g
¥ 32,010.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119292-5g
tert-Butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 98%
5g
¥18357.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010361-100G
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 97%
100g
¥ 88,347.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119292-500mg
tert-Butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 98%
500mg
¥2807.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010361-50G
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 97%
50g
¥ 52,813.00 2023-04-13
Apollo Scientific
OR317247-1g
(R)-2-Aminomethyl-1-Boc-azetidine
887626-82-6
1g
£808.00 2024-07-20
Alichem
A449040945-25g
(R)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 95%
25g
$9914.18 2023-08-31
eNovation Chemicals LLC
D583750-100mg
2-AMINOMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE
887626-82-6 95%
100mg
$769 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119292-250mg
tert-Butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 98%
250mg
¥1606.00 2024-04-26
Enamine
EN300-7121797-0.05g
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
887626-82-6 95%
0.05g
$108.0 2023-05-24

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate Related Literature

Additional information on tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate: A Comprehensive Overview

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate, identified by the CAS number 887626-82-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of the tert-butyl group and the aminomethyl substituent on the azetidine ring imparts unique chemical and biological properties to this molecule.

The synthesis of tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate involves a multi-step process that typically begins with the preparation of azetidine derivatives. Recent advancements in asymmetric synthesis have enabled the selective formation of the (R)-enantiomer, which is crucial for its application in drug development. The tert-butyl group serves as a protecting group for the carboxylic acid moiety, ensuring stability during intermediate steps of synthesis.

One of the most notable applications of this compound is in the field of drug delivery systems. The azetidine ring structure provides a rigid framework that can be exploited for designing prodrugs or targeted drug delivery agents. Recent studies have demonstrated its potential as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, the aminomethyl group offers sites for further functionalization, enabling the attachment of various bioactive molecules or targeting ligands.

In terms of pharmacological activity, tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate has shown promise as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain proteases and kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. The stereochemistry at the second position of the azetidine ring plays a critical role in determining its enzymatic activity, underscoring the importance of chirality in drug design.

The latest research on this compound has also explored its potential as a building block for peptide synthesis. The carboxylic acid group can be activated to form amides or esters, facilitating its incorporation into peptide chains. This property makes it valuable in combinatorial chemistry and high-throughput screening campaigns aimed at discovering novel bioactive compounds.

From a synthetic perspective, recent advancements have focused on improving the efficiency and scalability of its production. Green chemistry approaches, such as catalytic asymmetric hydrogenation and enzymatic resolutions, have been employed to achieve higher yields and enantiomeric excesses. These methods not only enhance the sustainability of synthesis but also reduce production costs, making this compound more accessible for large-scale applications.

In conclusion, tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a versatile compound with diverse applications in organic synthesis and pharmacology. Its unique structure and stereochemical properties make it an attractive candidate for drug development and material science. As research continues to uncover new functionalities and applications, this compound is poised to play an increasingly important role in advancing chemical sciences.

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Amadis Chemical Company Limited
(CAS:887626-82-6)tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
A861464
Purity:99%
Quantity:100g
Price ($):11200.0